

Application Notes and Protocols for CK1-IN-1

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Compound of Interest

Compound Name: CK1-IN-1

Cat. No.: B610341

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CK1-IN-1 is a potent inhibitor of Casein Kinase 1 (CK1), specifically targeting the δ and ϵ isoforms.^{[1][2]} Casein Kinase 1 is a family of serine/threonine kinases that play crucial roles in numerous cellular processes, including the Wnt/ β -catenin signaling pathway, which is frequently dysregulated in cancer.^{[3][4][5]} These application notes provide detailed protocols for the proper storage, handling, and use of **CK1-IN-1** in common experimental settings.

Product Information

| Property | Value | Reference |
|-------------------|--|-------------------|
| Target(s) | CK1 δ , CK1 ϵ , p38 α MAPK | ^{[1][2]} |
| IC50 Values | CK1 δ : 15 nM, CK1 ϵ : 16 nM, p38 α MAPK: 73 nM | ^{[1][2]} |
| Molecular Formula | C24H15F2N3 | ^[2] |
| Molecular Weight | 383.39 g/mol | ^[2] |
| CAS Number | 1784751-20-7 | ^[2] |

Proper Storage and Handling

3.1. Storage

Proper storage of **CK1-IN-1** is critical to maintain its stability and activity.

| Condition | Storage Duration |
|------------|-----------------------------------|
| Powder | 3 years at -20°C |
| In Solvent | 1 year at -80°C; 1 month at -20°C |

Recommendations:

- Upon receipt, store the solid compound at -20°C.
- For long-term storage of stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

3.2. Handling and Safety

CK1-IN-1 is intended for research use only. Standard laboratory safety precautions should be followed.

- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the compound.
- Ventilation: Use in a well-ventilated area.
- Contact: Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.
- Inhalation: Avoid inhaling the powder.
- Disposal: Dispose of in accordance with local regulations.

While a specific Safety Data Sheet (SDS) for **CK1-IN-1** is not readily available, general safety precautions for handling chemical compounds in a laboratory setting should be strictly followed.

[\[6\]](#)[\[7\]](#)

Preparation of Stock and Working Solutions

4.1. Solubility

| Solvent | Solubility |
|---------|----------------------|
| DMSO | 77 mg/mL (200.83 mM) |
| Water | Insoluble |
| Ethanol | Insoluble |

Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of the compound.[2]

4.2. Protocol for Preparing a 10 mM Stock Solution in DMSO

- Weighing: Accurately weigh out the desired amount of **CK1-IN-1** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.383 mg of **CK1-IN-1**.
- Dissolving: Add the appropriate volume of fresh DMSO to the vial containing the **CK1-IN-1** powder. To prepare 1 mL of a 10 mM stock, add 100 µL of DMSO.
- Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. A warm water bath can be used to aid dissolution.
- Storage: Aliquot the stock solution into smaller, single-use vials and store at -80°C.

Experimental Protocols

5.1. In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of **CK1-IN-1** against CK1δ or CK1ε in a cell-free system. The ADP-Glo™ Kinase Assay is a common method for this purpose.[8][9]

Materials:

- Recombinant active CK1δ or CK1ε
- Kinase Assay Buffer (e.g., 40mM Tris, 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)

- Substrate (e.g., dephosphorylated casein)
- ATP
- **CK1-IN-1**
- ADP-Glo™ Kinase Assay Kit
- 384-well plates

Protocol:

- Prepare Reagents: Dilute the enzyme, substrate, ATP, and **CK1-IN-1** in the Kinase Assay Buffer.
- Set up Reactions: In a 384-well plate, add the following components in order:
 - 1 µL of **CK1-IN-1** at various concentrations (or 5% DMSO for control).
 - 2 µL of diluted CK1 enzyme.
 - 2 µL of substrate/ATP mix to initiate the reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Detect ADP: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
- Measure Luminescence: Read the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

5.2. Cell-Based Assay: Inhibition of Wnt/β-catenin Signaling

This protocol describes how to assess the effect of **CK1-IN-1** on the Wnt/β-catenin signaling pathway in a cell-based model, such as HEK293T cells, by measuring the levels of

phosphorylated and total β -catenin via Western blot.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- HEK293T cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **CK1-IN-1**
- Wnt3a conditioned medium (or recombinant Wnt3a)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti- β -catenin, anti-phospho- β -catenin (Ser33/37/Thr41), anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Protocol:

- Cell Seeding: Seed HEK293T cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
- Treatment:
 - Pre-treat the cells with varying concentrations of **CK1-IN-1** (e.g., 10 nM, 100 nM, 1 μ M) or DMSO (vehicle control) for 1-2 hours.

- Stimulate the cells with Wnt3a conditioned medium for a specified time (e.g., 3 hours) to activate the Wnt pathway. Include a non-stimulated control group.
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
 - Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
 - Perform electrophoresis to separate the proteins.
 - Transfer the proteins to a nitrocellulose or PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
 - Add chemiluminescent substrate and visualize the protein bands using an imaging system.

- **Data Analysis:** Quantify the band intensities and normalize the levels of β -catenin and phospho- β -catenin to the loading control (GAPDH).

In Vivo Studies

While specific in vivo protocols for **CK1-IN-1** are not extensively documented, general guidelines for administering kinase inhibitors to animal models, such as mice, can be adapted. [\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

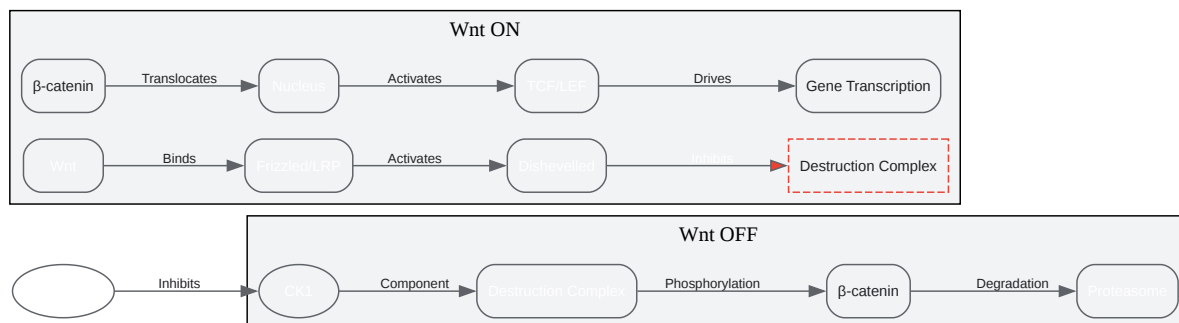
Formulation for Oral Administration: A common formulation involves preparing a suspension in a vehicle like corn oil. For example, a stock solution of **CK1-IN-1** in DMSO can be diluted in corn oil to the desired final concentration.[\[2\]](#) It is crucial to ensure the final DMSO concentration is low and well-tolerated by the animals.

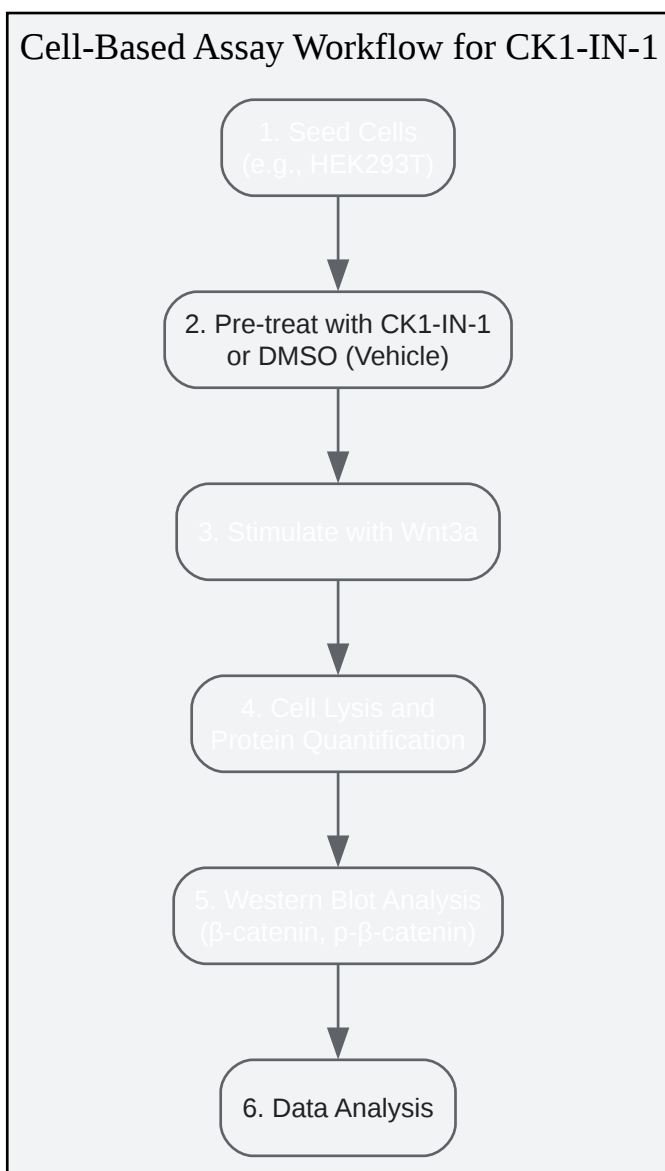
Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosing schedule will need to be optimized for the specific animal model and experimental goals.

Important Considerations:

- **Toxicity and Tolerability:** Conduct preliminary studies to determine the maximum tolerated dose (MTD) of **CK1-IN-1**.
- **Pharmacokinetics (PK) and Pharmacodynamics (PD):** Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of **CK1-IN-1** to establish an effective dosing regimen. PD studies should correlate drug exposure with the modulation of the target (e.g., phosphorylation of a CK1 substrate in tumor tissue).

Visualizations





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